molecular formula C10H17N3O4 B1373429 1-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylethanamine oxalate CAS No. 1263987-41-2

1-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylethanamine oxalate

Cat. No.: B1373429
CAS No.: 1263987-41-2
M. Wt: 243.26 g/mol
InChI Key: JFKYHRSIUAGINJ-UHFFFAOYSA-N
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Description

1-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylethanamine oxalate is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

The synthesis of 1-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylethanamine oxalate typically involves multiple steps:

    Synthesis of 3,5-Dimethyl-1H-pyrazole: This can be achieved through the condensation of acetylacetone with hydrazine hydrate under acidic conditions.

    Alkylation: The 3,5-Dimethyl-1H-pyrazole is then alkylated with an appropriate alkyl halide to introduce the N-methyl group.

    Formation of the Ethanamine Derivative: The alkylated pyrazole is reacted with ethylamine to form the ethanamine derivative.

    Oxalate Formation: Finally, the ethanamine derivative is treated with oxalic acid to form the oxalate salt.

Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction conditions .

Chemical Reactions Analysis

1-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylethanamine oxalate undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles under appropriate conditions.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form various pyrazole derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures .

Scientific Research Applications

1-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylethanamine oxalate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylethanamine oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

1-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylethanamine oxalate can be compared with other pyrazole derivatives:

    3,5-Dimethyl-1H-pyrazole: The parent compound without the ethanamine and oxalate groups.

    1-(3,5-Dimethyl-1H-pyrazol-4-yl)methanol: A similar compound with a hydroxyl group instead of the ethanamine group.

    1-(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine dihydrobromide: Another derivative with a different counterion.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.C2H2O4/c1-5(9-4)8-6(2)10-11-7(8)3;3-1(4)2(5)6/h5,9H,1-4H3,(H,10,11);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKYHRSIUAGINJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(C)NC.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263987-41-2
Record name 1H-Pyrazole-4-methanamine, N,α,3,5-tetramethyl-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263987-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylethanamine oxalate
Reactant of Route 2
1-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylethanamine oxalate
Reactant of Route 3
1-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylethanamine oxalate
Reactant of Route 4
1-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylethanamine oxalate
Reactant of Route 5
1-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylethanamine oxalate
Reactant of Route 6
1-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylethanamine oxalate

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